molecular formula C11H9F3N2O4 B11471181 methyl (2E)-3,3,3-trifluoro-2-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}propanoate

methyl (2E)-3,3,3-trifluoro-2-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}propanoate

Cat. No.: B11471181
M. Wt: 290.19 g/mol
InChI Key: GBKRGFZHJJWAPD-OVCLIPMQSA-N
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Description

METHYL (2E)-3,3,3-TRIFLUORO-2-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}PROPANOATE is a complex organic compound characterized by its unique trifluoromethyl group and hydroxyphenyl formamido structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2E)-3,3,3-TRIFLUORO-2-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}PROPANOATE typically involves the reaction of a trifluoromethyl ketone with a hydroxyphenyl formamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL (2E)-3,3,3-TRIFLUORO-2-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}PROPANOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL (2E)-3,3,3-TRIFLUORO-2-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}PROPANOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which METHYL (2E)-3,3,3-TRIFLUORO-2-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}PROPANOATE exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating protein functions. The hydroxyphenyl formamido group may also play a role in binding to specific receptors or active sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL (2E)-3,3,3-TRIFLUORO-2-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}PROPANOATE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C11H9F3N2O4

Molecular Weight

290.19 g/mol

IUPAC Name

methyl (2E)-3,3,3-trifluoro-2-[(3-hydroxybenzoyl)hydrazinylidene]propanoate

InChI

InChI=1S/C11H9F3N2O4/c1-20-10(19)8(11(12,13)14)15-16-9(18)6-3-2-4-7(17)5-6/h2-5,17H,1H3,(H,16,18)/b15-8+

InChI Key

GBKRGFZHJJWAPD-OVCLIPMQSA-N

Isomeric SMILES

COC(=O)/C(=N\NC(=O)C1=CC(=CC=C1)O)/C(F)(F)F

Canonical SMILES

COC(=O)C(=NNC(=O)C1=CC(=CC=C1)O)C(F)(F)F

Origin of Product

United States

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